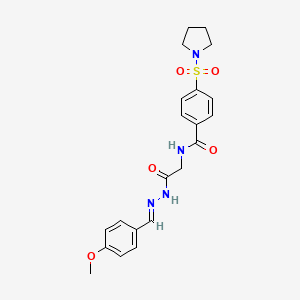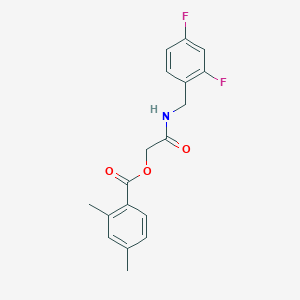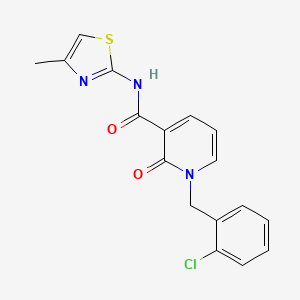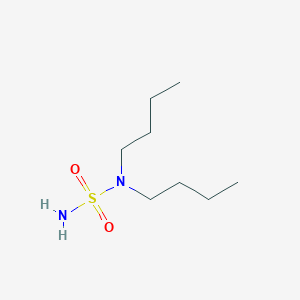![molecular formula C17H13FN2O B3005641 3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone CAS No. 831186-91-5](/img/structure/B3005641.png)
3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone, is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry and material science. Quinoxaline derivatives exhibit various biological activities and have been studied for their potential use in fluorescence applications and as reagents in analytical chemistry .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods. One approach involves the condensation of tetraones with diamines, which has been shown to produce compounds that are best described in their keto-enamine form, supported by NMR and X-ray structural studies . Another method includes a three-component radical cascade reaction of quinoxalin-2(1H)-ones with vinylarenes and azobis(alkylcarbonitrile)s, which operates under metal-free conditions and can yield cyanoalkylated quinoxalin-2(1H)-ones . Additionally, the reaction of 3-methyl-2(1H)quinoxalinone with various halides and other reagents has been used to synthesize substituted quinoxalines .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of an extended delocalized π-system, which can influence their fluorescence properties . The preferred tautomeric form of these compounds is the keto-enamine, which is stabilized by intramolecular hydrogen bonds . The presence of substituents on the quinoxaline core can significantly affect the molecular structure and, consequently, the physical and chemical properties of the compound.
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions. For instance, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, reacting with fatty acids to produce fluorescent esters . The synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one demonstrates the versatility of quinoxaline derivatives in forming a wide range of functionalized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The delocalized π-system and the keto-enamine tautomeric form contribute to their fluorescence properties, which can be exploited in analytical applications . The reactivity of these compounds with various reagents, as demonstrated by their use in derivatization reactions for chromatography, highlights their chemical versatility . The introduction of substituents such as fluorine atoms or vinyl groups can further modify the physical and chemical properties, potentially leading to compounds with specific desired characteristics for various applications .
将来の方向性
The future directions for research on “3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in fluorine-containing compounds in medicinal chemistry , this compound could potentially be of interest in the development of new pharmaceuticals.
特性
IUPAC Name |
3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-20-16-5-3-2-4-14(16)19-15(17(20)21)11-8-12-6-9-13(18)10-7-12/h2-11H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMZAMPEFFRTM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)


![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3005566.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3005569.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3005570.png)
![2-(methylsulfanyl)-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3005571.png)
![(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B3005572.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/no-structure.png)


![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)
